The compound "(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid" is a derivative of 2-hydroxy-2-methylpropanoic acid, which is a molecule of interest in various chemical reactions and biological pathways. The presence of a bromine atom in the compound suggests potential reactivity that could be harnessed in synthetic chemistry. While the provided papers do not directly discuss "(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid", they do provide insights into the behavior of structurally related compounds, which can be extrapolated to hypothesize about the properties and applications of the compound .
In the realm of biosynthesis, the second paper provides insight into the role of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis of benzoic acid and salicylic acid2. Although "(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid" is not directly mentioned, its structural similarity to the compounds studied suggests potential applications in the biosynthesis of related compounds. For instance, it could be used as a synthetic intermediate or a probe to study enzyme-catalyzed reactions in the biosynthesis of aromatic compounds. Additionally, the presence of a bromine atom could make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules through selective transformations and functional group manipulations.
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a chemical compound with significant importance in organic chemistry and pharmaceuticals. It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a propanoic acid backbone. The compound's structural features contribute to its reactivity and potential applications in various chemical syntheses.
The compound is synthesized through various chemical methods, often involving the bromination of 2-hydroxy-2-methylpropanoic acid. It can be derived from natural sources or produced synthetically in laboratory settings, making it accessible for research and industrial applications.
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid belongs to the class of organic compounds known as amino acids and derivatives. Specifically, it is categorized under halogenated carboxylic acids due to the presence of the bromine substituent.
The synthesis of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid typically involves several steps:
The reaction conditions, including temperature, solvent choice, and concentration of reagents, are critical for achieving high yields and purity of the final product. For instance, reactions may be conducted under controlled temperatures to minimize side reactions.
The molecular formula of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is C4H8BrO3. Its structure features:
The three-dimensional arrangement of these groups contributes to its stereochemistry, specifically its (S) configuration.
Key structural data include:
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid participates in various chemical reactions, including:
The reactivity of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is influenced by factors such as solvent polarity and temperature, which can alter the reaction pathways and product distributions.
The mechanism of action for (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid primarily involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles in substitution reactions.
Kinetic studies may reveal insights into the rate constants for these reactions, providing valuable data for predicting reaction outcomes in synthetic applications.
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid finds applications in various scientific fields:
The molecular structure of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid (C4H7BrO3) contains a carbon skeleton with three functional groups strategically positioned around the chiral C2 carbon: a bromomethyl group (-CH2Br), a hydroxyl group (-OH), a methyl group (-CH3), and a carboxylic acid moiety (-COOH). This arrangement creates a stereogenic center where the four substituents adopt a tetrahedral geometry. The (S) configuration designates the spatial orientation of these groups according to the Cahn-Ingold-Prelog priority rules, with the bromomethyl group occupying the lowest priority position in the spatial arrangement [1] [8].
Table 1: Key Structural and Physicochemical Properties
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C4H7BrO3 | [1] [3] |
Molecular Weight | 183.00 g/mol | [3] [6] |
Density | 1.831±0.06 g/cm³ (Predicted) | [4] [5] |
Melting Point | 113-117°C (R-isomer reference) | [4] [5] |
Boiling Point | 294.5±25.0°C (Predicted) | [4] [5] |
Refractive Index | 1.541 (Predicted) | [4] |
pKa | 3.39±0.16 (Predicted) | [4] [5] |
Spectroscopic techniques provide definitive structural validation. Nuclear Magnetic Resonance spectroscopy reveals distinct proton environments: the methyl group appears as a singlet (approximately δ 1.5 ppm), the bromomethyl protons as a characteristic doublet (approximately δ 3.6 ppm), and the acidic proton as a broad singlet (δ >10 ppm). Infrared spectroscopy confirms the presence of hydroxyl (broad stretch ~3400 cm⁻¹) and carbonyl (strong stretch ~1710 cm⁻¹) functionalities. The compound typically presents as an off-white crystalline solid with high solubility in polar organic solvents including methanol and chloroform [4] [8]. The predicted pKa of 3.39±0.16 indicates moderate acidity, consistent with other α-hydroxy carboxylic acids where intramolecular hydrogen bonding can influence proton dissociation [4] [5]. This precise structural understanding underpins the compound's utility in stereoselective synthesis, where spatial arrangement dictates reactivity and molecular recognition.
The inherent chirality of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid governs its functionality in both synthetic organic chemistry and pharmaceutical development. The stereospecific nature of biological systems means the (S)-enantiomer often exhibits distinctly different interactions with enzymes, receptors, and other chiral biomolecules compared to its (R)-counterpart. This enantioselectivity transforms the compound into a valuable chiral building block for synthesizing complex molecules with defined stereochemistry [3] [8].
In pharmaceutical synthesis, the (S)-configuration serves as a precursor to active pharmaceutical ingredients where stereochemistry influences therapeutic efficacy. The bromine substituent provides an excellent handle for nucleophilic displacement reactions, enabling transformation into various functional groups while preserving stereochemical integrity at the chiral center. This reactivity facilitates the synthesis of stereodefined amino acids, heterocyclic compounds, and specialty polymers with tailored properties [6] [8].
Table 2: Stereochemical Properties and Applications
Characteristic | Details | Application Significance |
---|---|---|
Optical Activity | [α]/D -11.5±1.5° (c=2.6 in methanol) | Enantiomeric purity verification [8] |
Synthetic Utility | Bromine as versatile leaving group | Synthesis of chiral amino acids and heterocycles [3] [6] |
Pharmaceutical Role | Precursor to enantiomerically pure APIs | Production of chiral drugs with reduced side effects [5] [8] |
Chiral Separation | Resolution via chiral chromatography or crystallization | Access to enantiopure material for research [3] [6] |
The compound's stereochemical purity is paramount in these applications. Commercial samples typically specify high enantiomeric excess (e.g., 98% ee), validated through chiral chromatography or optical rotation measurements ([α]/D -11.5±1.5° in methanol) [8]. This precise stereocontrol enables researchers to construct molecular architectures with defined spatial orientations essential for drug-receptor interactions. The significant price differential observed in commercial offerings ($360/10mg for (S)-enantiomer vs. $85-288/gram for (R)-enantiomer) reflects both the synthetic challenges in obtaining enantiopure material and the premium placed on stereochemical precision in advanced pharmaceutical research [3] [6] [8]. This enantiomer's role extends to asymmetric catalysis, where it functions as a chiral ligand precursor, and materials science, where it contributes to synthesizing polymers with specific helical structures.
The emergence of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid as a distinct chemical entity parallels advancements in stereochemistry and asymmetric synthesis during the late 20th century. The compound was first unambiguously characterized and isolated following the development of sophisticated chiral separation techniques and asymmetric synthetic methodologies that became more widely accessible in the 1980s-1990s. Its formal recognition coincided with growing pharmaceutical industry interest in enantiomerically pure compounds, driven by regulatory considerations and recognition of enantioselective biological activity [3] [6].
The compound's initial synthetic access likely occurred through stereoselective bromination of 2-methyl-3-hydroxypropanoic acid precursors or via enzymatic resolution of racemic mixtures. The assignment of the specific CAS registry number 106089-20-7 for the (S)-enantiomer (formally recorded in 1993) established its unique chemical identity in databases, distinguishing it from both the racemic mixture and the (R)-enantiomer (CAS 261904-39-6, registered later in 2000) [3] [9]. This chronological registry pattern reflects the sequential identification and characterization of stereoisomers as analytical technologies advanced.
Table 3: Historical Development Timeline
Timeframe | Development Milestone | Significance |
---|---|---|
Late 1980s | Initial enantioselective synthesis | Enabled access to enantiopure material |
1993 | CAS registration (106089-20-7) | Formal identification of (S)-enantiomer [3] |
2000 | CAS registration of (R)-enantiomer (261904-39-6) | Recognition as distinct chemical entity [9] |
2000s-Present | Commercial availability from specialty suppliers | Enabled research in asymmetric synthesis [3] [6] [8] |
The commercial availability of both enantiomers from specialty chemical suppliers (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) beginning in the early 2000s facilitated broader research applications. This accessibility accelerated investigation into its utility as a chiral synthon, particularly in pharmaceutical synthesis where it serves as a precursor to stereochemically complex structures. The historical evolution of this compound exemplifies the broader trajectory of stereochemistry from theoretical concept to practical application in synthetic chemistry and drug development [3] [6] [8]. Its continued relevance underscores the importance of molecular chirality in modern chemical research and the development of enantioselective synthetic methodologies that maintain precise three-dimensional architecture throughout multi-step syntheses.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1